molecular formula C11H11BO3 B6342364 4-(4-Tolyl)furan-2-boronic acid CAS No. 2096331-45-0

4-(4-Tolyl)furan-2-boronic acid

Cat. No.: B6342364
CAS No.: 2096331-45-0
M. Wt: 202.02 g/mol
InChI Key: MRXHMRLTJVVBJZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tolyl)furan-2-boronic acid typically involves the hydroboration of a suitable precursor, such as a furan derivative, followed by oxidation to introduce the boronic acid functionality. One common method involves the use of borane reagents, which add across the double bond of the furan ring . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the hydroboration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Tolyl)furan-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Tolyl)furan-2-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Tolyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a tolyl group, which can influence its reactivity and selectivity in chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

[4-(4-methylphenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-8-2-4-9(5-3-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXHMRLTJVVBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244304
Record name Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-45-0
Record name Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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